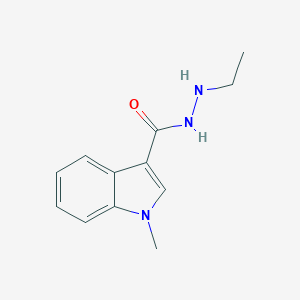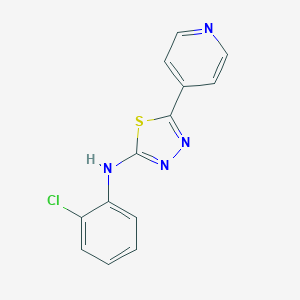
N'-ethyl-1-methyl-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-methyl-1H-indole-3-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. This compound is also known as EMIC, and it has a molecular formula of C12H15N3O.
作用機序
The exact mechanism of action of EMIC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. EMIC has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by interfering with viral enzymes.
Biochemical and Physiological Effects:
EMIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EMIC can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. EMIC has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells. In vivo studies have shown that EMIC can affect the growth and development of plants, and can also exhibit toxic effects on certain animal models.
実験室実験の利点と制限
EMIC has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new pharmaceuticals and agrochemicals. Another advantage is its ability to form metal complexes, which can be useful in materials science. One limitation is its toxicity, which requires careful handling and disposal. Another limitation is the lack of comprehensive studies on its safety and efficacy.
将来の方向性
There are several future directions for the study of EMIC. One direction is the development of new pharmaceuticals and agrochemicals based on EMIC's antitumor and plant growth-regulating properties. Another direction is the study of EMIC's potential as a ligand in materials science. Further studies are also needed to fully understand the mechanism of action and potential side effects of EMIC.
合成法
EMIC can be synthesized using different methods, such as the reaction between 2-acetylindole and hydrazine hydrate in the presence of ethanol. Another method involves the reaction between indole-2-carboxylic acid and ethyl hydrazinecarboxylate in the presence of acetic acid. The synthesis of EMIC requires careful handling, as it is a toxic and potentially hazardous compound.
科学的研究の応用
EMIC has been studied for its potential applications in various scientific fields. In pharmaceuticals, EMIC has been shown to exhibit antitumor and antiviral activities. In agrochemicals, EMIC has been studied for its plant growth-regulating properties. In materials science, EMIC has been studied for its ability to form metal complexes and act as a ligand.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
N//'-ethyl-1-methylindole-3-carbohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-3-13-14-12(16)10-8-15(2)11-7-5-4-6-9(10)11/h4-8,13H,3H2,1-2H3,(H,14,16) |
InChIキー |
YNBZOFXARPREEA-UHFFFAOYSA-N |
SMILES |
CCNNC(=O)C1=CN(C2=CC=CC=C21)C |
正規SMILES |
CCNNC(=O)C1=CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
